molecular formula C11H11N5O2 B8299764 4-Allylamino-2-amino-6-nitroquinazoline

4-Allylamino-2-amino-6-nitroquinazoline

Cat. No. B8299764
M. Wt: 245.24 g/mol
InChI Key: MANCFWILASQFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Allylamino-2-amino-6-nitroquinazoline is a useful research compound. Its molecular formula is C11H11N5O2 and its molecular weight is 245.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Allylamino-2-amino-6-nitroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Allylamino-2-amino-6-nitroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Allylamino-2-amino-6-nitroquinazoline

Molecular Formula

C11H11N5O2

Molecular Weight

245.24 g/mol

IUPAC Name

6-nitro-4-N-prop-2-enylquinazoline-2,4-diamine

InChI

InChI=1S/C11H11N5O2/c1-2-5-13-10-8-6-7(16(17)18)3-4-9(8)14-11(12)15-10/h2-4,6H,1,5H2,(H3,12,13,14,15)

InChI Key

MANCFWILASQFLE-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC(=NC2=C1C=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

After 10 ml of ammonia gas was dissolved in 50 ml of ethanol at −78° C., 15 ml of a solution of 2.40 g (9.07 mmol) of 4-allylamino-2-chloro-6-nitroquinazoline in THF was added thereto, followed by stirring overnight in a sealed tube at 70° C. 150 ml of water was added to the reaction solution, and then crystals thus precipitated were filtered out, followed by recrystallization from ethyl acetate-hexane to give 1.88 g (84.6%) of the title compound.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
84.6%

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